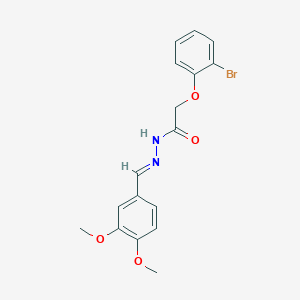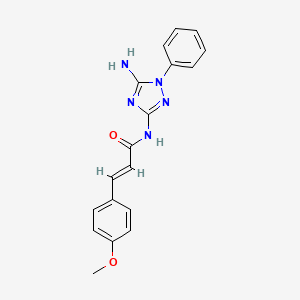![molecular formula C16H25FN4 B5608484 N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B5608484.png)
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated pyrrolidine ring, a pyridine moiety, and a piperidine ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the fluoropyrrolidine intermediate. This intermediate is then coupled with a pyridine derivative under controlled conditions to form the desired product. Common reagents used in these reactions include fluorinating agents, coupling reagents like EDCI or DCC, and various solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated pyrrolidine ring, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring may enhance binding affinity and specificity, while the piperidine and pyridine moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2S,4S)-4-chloropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
- N-[[(2S,4S)-4-bromopyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
- N-[[(2S,4S)-4-methylpyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Uniqueness
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the presence of the fluorine atom in the pyrrolidine ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target molecules.
Properties
IUPAC Name |
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4/c17-13-9-16(19-10-13)11-20-14-4-7-21(8-5-14)12-15-3-1-2-6-18-15/h1-3,6,13-14,16,19-20H,4-5,7-12H2/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOBMDFZWVNUFW-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2CC(CN2)F)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC[C@@H]2C[C@@H](CN2)F)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B5608410.png)
![(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5608425.png)


![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)



![N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608486.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)
